molecular formula C12H8N6O2S B182915 Sulfone, bis(p-azidophenyl) CAS No. 7300-27-8

Sulfone, bis(p-azidophenyl)

Cat. No.: B182915
CAS No.: 7300-27-8
M. Wt: 300.3 g/mol
InChI Key: KRPUDHQXDFRBGF-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfone, bis(p-azidophenyl) typically involves the reaction of 4,4’-diamino diphenyl sulfone with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the desired bis(p-azidophenyl) sulfone. The reaction conditions generally require low temperatures to stabilize the diazonium intermediate and prevent decomposition.

Industrial Production Methods: Industrial production of sulfone, bis(p-azidophenyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.

Types of Reactions:

    Substitution Reactions: Sulfone, bis(p-azidophenyl) can undergo nucleophilic substitution reactions where the azido groups are replaced by other nucleophiles.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates under basic conditions.

    Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Substitution: Formation of substituted diphenyl sulfones.

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of bis(p-aminophenyl) sulfone.

Scientific Research Applications

Sulfone, bis(p-azidophenyl) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.

    Biology: Employed in the development of bioconjugates for labeling and imaging studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biomolecules.

    Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.

Comparison with Similar Compounds

    Bis(3-azidophenyl) sulfone: Similar structure but with azido groups in the meta position.

    Bis(4-aminophenyl) sulfone (Dapsone): Contains amino groups instead of azido groups.

    Bis(4-nitrophenyl) sulfone: Contains nitro groups instead of azido groups.

Comparison:

    Reactivity: Sulfone, bis(p-azidophenyl) is more reactive in cycloaddition reactions compared to its amino and nitro analogs due to the presence of azido groups.

    Applications: While bis(4-aminophenyl) sulfone (Dapsone) is widely used as an antibiotic, sulfone, bis(p-azidophenyl) is primarily used in synthetic chemistry and materials science.

    Stability: The azido groups in sulfone, bis(p-azidophenyl) make it less stable compared to its amino and nitro counterparts, requiring careful handling and storage.

Properties

IUPAC Name

1-azido-4-(4-azidophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPUDHQXDFRBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223283
Record name Sulfone, bis(p-azidophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7300-27-8
Record name 4,4′-Diazidodiphenyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7300-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfone, bis(p-azidophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, bis(p-azidophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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